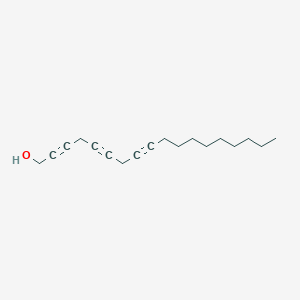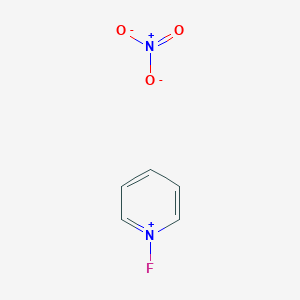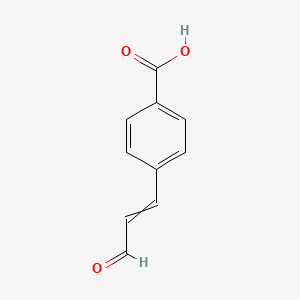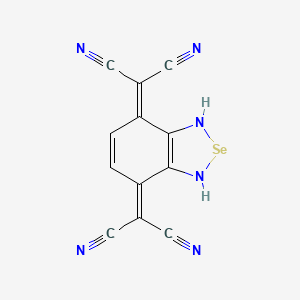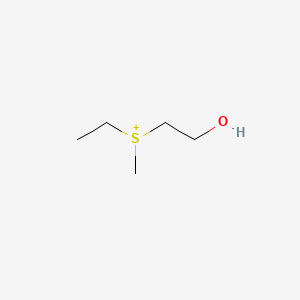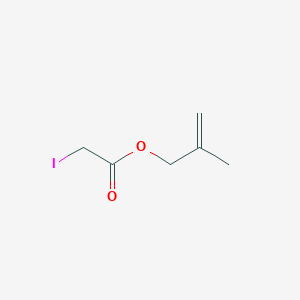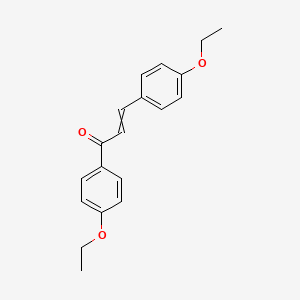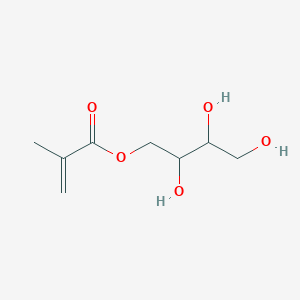![molecular formula C28H32N2O B14285066 2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one CAS No. 125164-39-8](/img/structure/B14285066.png)
2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexanone core with two extended conjugated systems, each containing a dimethylamino group attached to a phenyl ring. The presence of these functional groups imparts significant electronic and photophysical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one typically involves a multi-step process. One common method includes the aldol condensation reaction between 4-(dimethylamino)benzaldehyde and cyclohexanone in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one involves its interaction with various molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, which can influence biological activities such as enzyme inhibition or receptor binding. The presence of dimethylamino groups enhances its ability to interact with nucleophilic and electrophilic sites within biological systems.
Comparison with Similar Compounds
Similar Compounds
Michler’s ketone: 4,4’-Bis(dimethylamino)benzophenone, known for its use in dye synthesis and photoinitiators.
Chalcones: Compounds with similar conjugated systems and potential biological activities.
Enaminones: Molecules containing enamine and ketone functionalities, used in various synthetic applications.
Uniqueness
2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one stands out due to its unique combination of a cyclohexanone core with extended conjugated systems, providing distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and fluorescent probes.
Properties
CAS No. |
125164-39-8 |
|---|---|
Molecular Formula |
C28H32N2O |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
2,6-bis[3-[4-(dimethylamino)phenyl]prop-2-enylidene]cyclohexan-1-one |
InChI |
InChI=1S/C28H32N2O/c1-29(2)26-18-14-22(15-19-26)8-5-10-24-12-7-13-25(28(24)31)11-6-9-23-16-20-27(21-17-23)30(3)4/h5-6,8-11,14-21H,7,12-13H2,1-4H3 |
InChI Key |
WDAFPEGNJYRORX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2CCCC(=CC=CC3=CC=C(C=C3)N(C)C)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


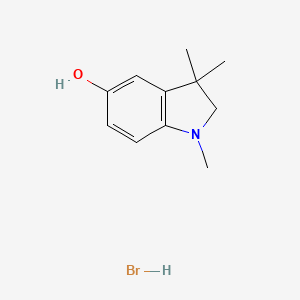
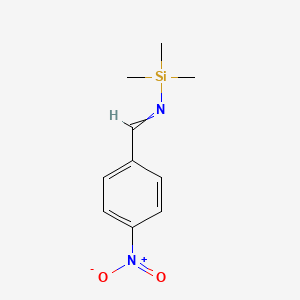
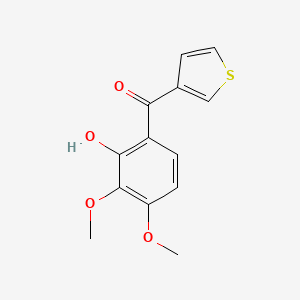
![dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate](/img/structure/B14285012.png)
![Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester](/img/structure/B14285024.png)
